Fmoc-D-Trp-OH
CAS No.: 86123-11-7
VCID: VC21540404
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Trp-OH, or N-(fluorenylmethoxycarbonyl)-D-tryptophan, is a crucial derivative of the amino acid tryptophan, widely used in peptide synthesis. It is particularly important in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process, ensuring that the peptide chain is built efficiently and accurately. Applications in Peptide SynthesisFmoc-D-Trp-OH is a key building block in peptide synthesis, particularly in SPPS. This method involves attaching amino acids to a solid support, allowing for the sequential addition of amino acids to build the peptide chain. The Fmoc group is used to protect the amino group of the amino acid, preventing unwanted reactions during the synthesis process. Once the peptide chain is complete, the Fmoc group is removed to reveal the free amino group, allowing the peptide to be cleaved from the solid support. Research Findings and ApplicationsResearch involving Fmoc-D-Trp-OH often focuses on its role in creating peptides with specific biological activities. For instance, peptides containing tryptophan residues are of interest in drug development, particularly for neurological disorders, due to tryptophan's role in serotonin production . Additionally, Fmoc-D-Trp-OH is used in the development of fluorescent probes for tracking biological processes in live cells .
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 86123-11-7 | ||||||||||||
Product Name | Fmoc-D-Trp-OH | ||||||||||||
Molecular Formula | C26H22N2O4 | ||||||||||||
Molecular Weight | 426.5 g/mol | ||||||||||||
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | ||||||||||||
Standard InChIKey | MGHMWKZOLAAOTD-XMMPIXPASA-N | ||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | ||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | ||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | ||||||||||||
Synonyms | Fmoc-D-Trp-OH;86123-11-7;Fmoc-D-tryptophan;N-A-FMOC-D-TRYPTOPHAN;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoicacid;CHEMBL303800;N-(9-fluorenylmethoxycarbonyl)-D-tryptophan;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan;N-[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]-D-Tryptophan;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoicacid;Nalpha-(9-Fluorenylmethoxycarbonyl)-D-tryptophan;C26H22N2O4;AC1LJQOI;PubChem10498;FMOC-D-TRP;Nalpha-Fmoc-D-tryptophan;N-|A-Fmoc-D-tryptophan;KSC450Q1B;47478_ALDRICH;SCHEMBL119594;AC1Q719V;47478_FLUKA;CTK3F0810;N-ALPHA-FMOC-D-TRYPTOPHAN;(2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOICACID | ||||||||||||
PubChem Compound | 978344 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume